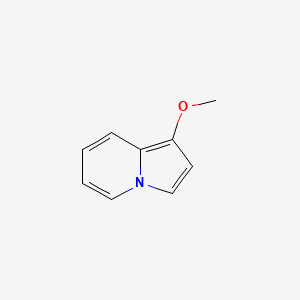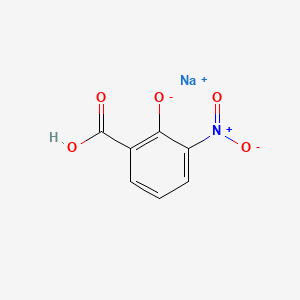
3H-Purine-3,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Purine-3,6-diamine, also known as 2,6-diaminopurine, is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its structural similarity to adenine, one of the four nucleobases in the nucleic acid of DNA. The presence of amino groups at positions 3 and 6 of the purine ring makes it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Purine-3,6-diamine typically involves the reaction of guanine with ammonia or amines under high pressure and temperature. Another method includes the reduction of 2,6-dinitropurine using catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of palladium on carbon as a catalyst and hydrogen gas under controlled conditions to achieve high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydropurine derivatives.
Substitution: Amino groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Oxidized purine derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3H-Purine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleotide analogs and potential as an antiviral agent.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in DNA synthesis.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3H-Purine-3,6-diamine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. It acts as an inhibitor of enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for nucleotide biosynthesis. This inhibition leads to the disruption of DNA replication and cell division, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Adenine: Similar structure but lacks the amino group at position 6.
Guanine: Contains an additional oxygen atom at position 6.
2,6-Diaminopurine: Another purine derivative with amino groups at positions 2 and 6.
Uniqueness: 3H-Purine-3,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in nucleotide biosynthesis sets it apart from other purine derivatives.
Propiedades
IUPAC Name |
6-imino-7H-purin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-4-3-5(9-1-8-3)11(7)2-10-4/h1-2,6H,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVGLQGQWQNDHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=N)N=CN2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









